Molecular Weight Differentiation: Heavier Scaffold Offering Distinct Physicochemical Space Compared to Mono-Substituted Analogs
1-(3-Bromo-5-nitrobenzyl)azetidine (MW 271.11 g/mol) occupies a higher molecular weight regime compared to the nearest commercially available mono-substituted benzyl azetidine analogs. This increased molecular weight, conferred by the simultaneous presence of both bromine and nitro substituents, provides a meaningful differentiation in drug-like property space .
| Evidence Dimension | Molecular weight (MW, g/mol) |
|---|---|
| Target Compound Data | 271.11 g/mol |
| Comparator Or Baseline | 1-(4-Bromobenzyl)azetidine (CAS 1044924-69-7): 226.11 g/mol; 1-(4-Nitrobenzyl)azetidine (CAS 263339-25-9): 192.21 g/mol; 1-(3-Bromobenzyl)azetidine (CAS 1784522-94-6): 226.11 g/mol |
| Quantified Difference | +45.0 g/mol vs bromo-only analogs; +78.9 g/mol vs nitro-only analog |
| Conditions | Calculated from molecular formulas; data obtained from ChemSrc and PubChem compound records. |
Why This Matters
A molecular weight above 250 g/mol combined with the lipophilic bromine atom may improve passive membrane permeability compared to lighter mono-substituted analogs, which is relevant for projects targeting intracellular proteins.
